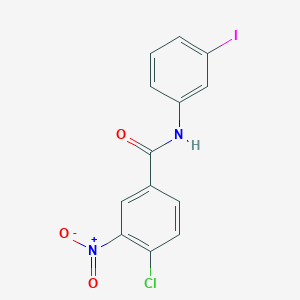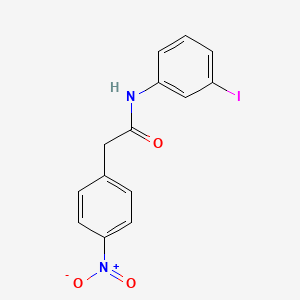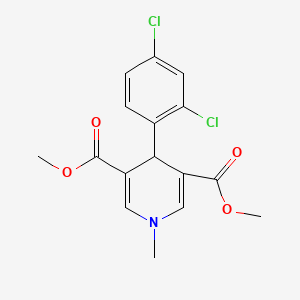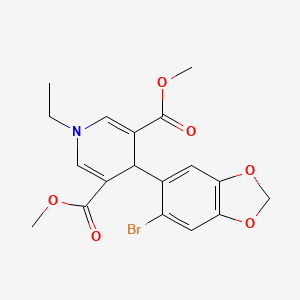
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
描述
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate, also known as CNDC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazole family, which is known for its diverse range of biological activities.
科学研究应用
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has been shown to have a variety of scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause oxidative damage to cells and are implicated in a variety of diseases, including cancer and neurodegenerative disorders. This compound is able to detect ROS with high sensitivity and specificity, making it a valuable tool for studying the role of ROS in disease pathology.
Another potential application of this compound is as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizing agent and light to selectively destroy cancer cells. This compound has been shown to have excellent photodynamic activity and could potentially be used as a photosensitizer for PDT.
作用机制
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. The ROS generated by this compound are thought to cause oxidative damage to cells, leading to cell death. The exact mechanism by which this compound generates ROS is not known, but it is believed to involve the formation of a triplet excited state upon exposure to light.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to detect ROS and act as a photosensitizer, this compound has also been shown to inhibit the growth of cancer cells in vitro. This inhibition is thought to be due to the generation of ROS and subsequent oxidative damage to the cancer cells.
实验室实验的优点和局限性
One of the major advantages of using 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate in lab experiments is its high sensitivity and specificity for ROS detection. This makes it an ideal tool for studying the role of ROS in disease pathology. Additionally, this compound is relatively easy to synthesize and can be prepared using standard laboratory equipment.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, and care must be taken when working with this compound. Additionally, this compound is not water-soluble, which can make it difficult to use in certain experimental settings.
未来方向
There are many potential future directions for research involving 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate. One area of interest is the development of new photosensitizers for use in photodynamic therapy. This compound has shown excellent photodynamic activity, and further research could lead to the development of new and more effective photosensitizers.
Another potential area of research is the use of this compound in the development of new diagnostic tools for disease. This compound's ability to detect ROS could be used to develop new diagnostic tools for diseases that are characterized by oxidative stress.
Overall, this compound is a promising compound with a variety of potential applications in scientific research. Further research is needed to fully understand its mechanism of action and to develop new and innovative uses for this compound.
属性
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O5/c25-20-12-11-17(13-21(20)28(31)32)22(29)15-33-24(30)19-14-27(18-9-5-2-6-10-18)26-23(19)16-7-3-1-4-8-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQSHOUTSWAGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674592.png)
![4-chloro-N-[4-(dimethylamino)-1-naphthyl]-3-nitrobenzamide](/img/structure/B3674596.png)
![3-(4-bromophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674602.png)

![3-(4-bromophenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674607.png)


![3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674625.png)

![4-(4-methoxyphenyl)-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3674634.png)
![N-2-biphenylyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3674642.png)

![3-[(cyclohexylcarbonyl)amino]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B3674667.png)
